2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE
Brand Name: Vulcanchem
CAS No.: 1330764-31-2
VCID: VC0060086
InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h8,13H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC2O
Molecular Formula: C11H19NO3
Molecular Weight: 213.277

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

CAS No.: 1330764-31-2

Cat. No.: VC0060086

Molecular Formula: C11H19NO3

Molecular Weight: 213.277

* For research use only. Not for human or veterinary use.

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE - 1330764-31-2

Specification

CAS No. 1330764-31-2
Molecular Formula C11H19NO3
Molecular Weight 213.277
IUPAC Name tert-butyl 7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h8,13H,4-7H2,1-3H3
Standard InChI Key FSGQXNPPVVOQHQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC2O

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE possesses distinct physical and chemical characteristics that make it valuable for synthetic chemistry applications. The compound is characterized by the following properties:

PropertyValue
CAS Registry Number1330764-31-2
Molecular FormulaC11H19NO3
Molecular Weight213.28 g/mol
Purity (Commercial)97%
IUPAC Nametert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CC2(CCC2O)C1

The compound derives from the parent structure 2-azaspiro[3.3]heptane (CAS: 665-04-3), which has a molecular weight of 97.158 g/mol and boiling point of 141.5±8.0 °C at 760 mmHg . The addition of the BOC protecting group and hydroxyl functionality modifies these base properties, resulting in a compound with enhanced utility for synthetic applications.

Unlike the unsubstituted 2-azaspiro[3.3]heptane which has a flash point of approximately 28.8±16.5 °C , the BOC-protected and hydroxylated derivative possesses different thermal characteristics due to the presence of these functional groups. The hydroxyl group confers hydrogen bonding capabilities, while the BOC group imparts lipophilicity and provides steric bulk that influences reactivity.

Structural Characteristics

The structural arrangement of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE consists of several key features that determine its chemical behavior:

  • The spirocyclic core features two four-membered rings sharing a quaternary carbon atom, creating a rigid three-dimensional scaffold .

  • The nitrogen atom in one of the four-membered rings is protected with a tert-butoxycarbonyl (BOC) group, which serves both to protect the amine and to modulate its reactivity.

  • The hydroxyl group at position 5 provides a reactive handle for further functionalization through various transformations including oxidation, esterification, or etherification .

  • The strained nature of the four-membered rings imparts unique reactivity patterns to the molecule, which can be exploited in synthetic chemistry.

The spatial arrangement of these functional groups creates a distinctive molecular architecture that influences the compound's behavior in both chemical reactions and biological systems. The constrained geometry of the spirocyclic system limits conformational flexibility, which can be advantageous in certain medicinal chemistry applications where specific spatial arrangements are required for biological activity .

Synthesis and Preparation

The synthesis of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functionality. While specific synthetic routes may vary depending on the starting materials and desired modifications, a general approach includes the following key steps:

  • Preparation of a substituted cyclobutane intermediate, which serves as a precursor for the spirocyclic system.

  • Formation of the azaspiroheptane structure through introduction of the nitrogen-containing ring.

  • Protection of the amine functionality using di-tert-butyl dicarbonate (Boc₂O) to install the BOC protecting group.

  • Introduction of the hydroxyl group at position 5, often through selective oxidation or functional group transformation.

The specific methodology employed can significantly impact the stereochemical outcome of the synthesis, which is particularly important when the compound is being prepared for pharmaceutical applications where stereochemistry often plays a crucial role in biological activity.

Industrial production of this compound typically follows similar synthetic pathways but employs optimized conditions for larger-scale preparation. This may include adjustments to reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity. Advanced purification techniques, including chromatography and crystallization, are often necessary to ensure the final product meets required specifications for purity and stereochemical composition.

Applications in Scientific Research

Medicinal Chemistry Applications

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE has found significant utility in medicinal chemistry research, particularly as a structural component in the development of novel therapeutic agents. Its applications in this field include:

  • Bioisosteric Replacement: The compound serves as an effective bioisostere for piperidine, a common structural motif in many pharmaceuticals. This substitution allows medicinal chemists to design novel compounds that retain essential biological activity while potentially improving pharmacokinetic properties or reducing unwanted side effects.

  • P2Y14 Receptor Antagonists: Research has shown that derivatives containing the 2-azaspiro[3.3]heptane scaffold can be incorporated into receptor antagonists. Although an unmodified 2-azaspiro[3.3]heptane analogue showed only moderate potency in P2Y14R binding, its affinity was enhanced 4.8-fold with the introduction of unsaturation .

  • Novel Drug Scaffolds: The rigid spirocyclic framework provides a well-defined spatial arrangement of functional groups, which is advantageous for designing compounds with specific binding interactions to biological targets. This structural rigidity can enhance binding affinity and selectivity, leading to improved therapeutic profiles.

The compound's utility in medicinal chemistry extends beyond these specific examples, as it represents a versatile building block that can be incorporated into diverse molecular frameworks to modulate their properties and activities.

Chemical Biology Applications

In the field of chemical biology, 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE serves as a valuable tool for studying biological systems and developing molecular probes. Its applications include:

  • Building Block for Synthesis: The compound functions as a foundational element in the synthesis of various biologically active molecules, facilitating the exploration of structure-activity relationships in biological systems.

  • Probe Development: Its unique structural characteristics make it suitable for incorporation into molecular probes designed to study specific biological pathways or targets. The rigid spirocyclic core can help orient functional groups in specific spatial arrangements, enhancing interactions with biological targets.

  • Structural Diversification: The presence of both the BOC-protected amine and the hydroxyl group provides multiple points for further functionalization, allowing for the creation of diverse chemical libraries for biological screening.

These applications highlight the versatility of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE as a chemical tool in biological research, contributing to advancements in our understanding of biological systems and the development of new investigational techniques.

Research Findings and Developments

Recent research involving 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE and related azaspiro compounds has revealed important insights into their utility and behavior in various applications. Key findings include:

  • Structure-Activity Relationship Studies: Investigations have shown that modifications to the basic 2-azaspiro[3.3]heptane structure can significantly impact binding affinity to biological targets. For instance, in P2Y14R binding studies, while the 2-azaspiro[3.3]heptane analogue showed only moderate potency, introducing unsaturation enhanced its affinity by nearly 5-fold . This suggests that strategic modifications to the spirocyclic scaffold can be used to fine-tune interactions with biological receptors.

  • Comparative Analysis with Related Structures: Studies comparing different azacyclic structures have demonstrated that the 2-azaspiro[3.3]heptane framework offers unique advantages in certain applications. When compared with related structures such as octahydrocyclopenta[c]pyrrole, 3-azabicyclo[3.1.1]-heptane, 1-azacycloheptane, and azocane, the azaspiro structure imparts distinct conformational constraints that can influence binding properties and biological activities .

  • Synthetic Methodology Advancements: Recent developments in synthetic approaches have improved access to 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE and related compounds. These advancements include more efficient routes for installing the BOC protecting group and introducing the hydroxyl functionality with controlled stereochemistry.

The ongoing research in this area continues to expand our understanding of the potential applications of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE in both synthetic chemistry and biological contexts, highlighting its value as a versatile building block for complex molecule synthesis.

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